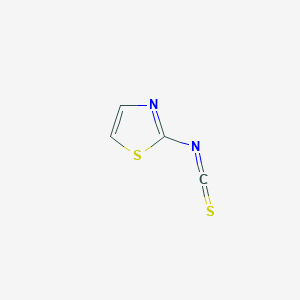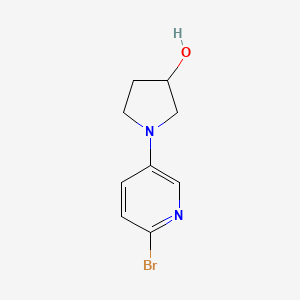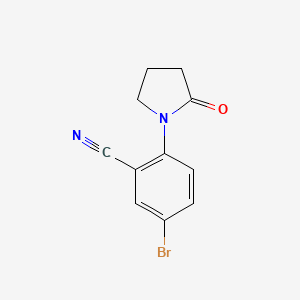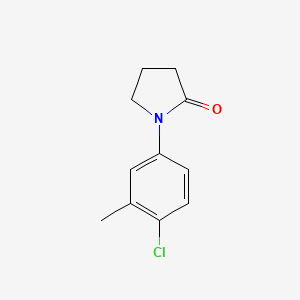
2-Cyclopropyl-6-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-fluorobenzonitrile is an organic compound that features a cyclopropyl group and a fluorine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the halogen substitution reaction, where a chloro-benzonitrile is reacted with a fluorinating agent in the presence of a catalyst and an aprotic polar solvent . The reaction conditions often involve heating the mixture to a high temperature to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropyl-6-fluorobenzonitrile may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzonitrile: Similar in structure but lacks the cyclopropyl group.
3-Fluorobenzonitrile: Similar in structure but with the fluorine atom in a different position.
Cyclopropylbenzonitrile: Similar in structure but lacks the fluorine atom.
Uniqueness
2-Cyclopropyl-6-fluorobenzonitrile is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and physical properties. These structural features can enhance the compound’s reactivity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,7H,4-5H2 |
Clave InChI |
HKIYMNIUXDVEKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=CC=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)








![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)



